molecular formula C9H5ClF3N3O2 B321676 3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 524036-11-1

3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B321676
CAS No.: 524036-11-1
M. Wt: 279.6 g/mol
InChI Key: OWGWOFAOQYFJGZ-UHFFFAOYSA-N
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Scientific Research Applications

3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Biological Activity

3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₅ClF₃N₃O₂
  • Molecular Weight : 279.60 g/mol
  • CAS Number : 524036-11-1
  • MDL Number : MFCD02253966

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Anticancer Activity : The compound has shown potential as an anticancer agent. It has been reported to inhibit specific cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives with similar structures have exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .
  • Enzyme Inhibition : This compound has been identified as a selective inhibitor of certain kinases and enzymes involved in cancer progression. For example, it has been noted for its inhibitory action against mutant forms of EGFR (Epidermal Growth Factor Receptor), which are often implicated in non-small cell lung cancer .
  • Antimicrobial Effects : The compound exhibits antimicrobial properties against a range of bacteria and fungi. Studies have demonstrated its effectiveness against strains such as E. coli and S. aureus, showcasing its potential as an antibacterial agent .

Anticancer Studies

A study focusing on the structural analogs of pyrazolo[1,5-a]pyrimidines highlighted that compounds with trifluoromethyl substitutions showed enhanced anticancer activity compared to their non-fluorinated counterparts. Specifically, derivatives with a similar scaffold demonstrated IC50 values as low as 0.0227 µM against MCF-7 breast cancer cells .

Antimicrobial Activity

Research indicated that the compound effectively inhibited bacterial growth at concentrations that suggest a promising therapeutic index for treating bacterial infections. The minimum inhibitory concentrations (MIC) recorded for S. aureus were significantly lower than those for traditional antibiotics, indicating a potential alternative treatment option .

Data Table: Summary of Biological Activities

Activity Type Target/Cell Line IC50/MIC Values References
AnticancerMCF-70.0227 µM
AntimicrobialE. coli0.5 µg/mL
S. aureus0.3 µg/mL
Enzyme InhibitionEGFR L858R/T790M8.43 nM

Properties

IUPAC Name

3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3O2/c1-3-2-4(9(11,12)13)16-7(14-3)5(10)6(15-16)8(17)18/h2H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGWOFAOQYFJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130516
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-chloro-5-methyl-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524036-11-1
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-chloro-5-methyl-7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524036-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-chloro-5-methyl-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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